1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE
Overview
Description
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the piperazine ring, and the introduction of the propanone group. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of aldehydes with amines in the presence of an acid catalyst.
Wallach synthesis: This method involves the reaction of aniline derivatives with aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Inhibiting or activating signaling pathways: Leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)PROPAN-1-ONE can be compared with other similar compounds, such as:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
IUPAC Name |
1-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-19(25)24-11-9-23(10-12-24)18-13-17(20-15(3)21-18)22-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHHZAXCGXNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)NC3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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